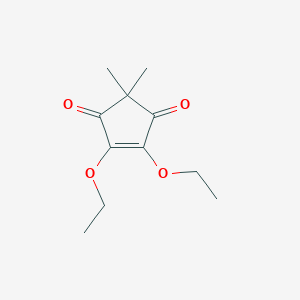
4,5-Diethoxy-2,2-dimethylcyclopent-4-ene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione is an organic compound with the molecular formula C11H16O4. This compound is characterized by its cyclopentene ring structure, which is substituted with two ethoxy groups and two methyl groups. It is a versatile compound used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione can be achieved through several methods. One common approach involves the oxidative Heck desymmetrisation of 2,2-disubstituted cyclopentene-1,3-diones . This method utilizes palladium-catalyzed oxidative coupling reactions to introduce the ethoxy groups onto the cyclopentene ring.
Industrial Production Methods
Industrial production of 2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione typically involves large-scale oxidative coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of chiral enantiopure ligands in the catalytic process can enhance the enantioselectivity of the reaction, making it suitable for producing enantiomerically pure compounds .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the compound into cyclopentanol derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions include diketones, cyclopentanol derivatives, and various substituted cyclopentene compounds.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione involves its interaction with various molecular targets. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon atoms in the cyclopentene ring. This interaction can lead to the formation of new chemical bonds and the modification of the compound’s structure .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione: This compound has a similar ring structure but lacks the ethoxy groups.
2,2,4,4-Tetramethyl-1,3-cyclobutanedione: Another similar compound with a different ring size and substitution pattern.
Uniqueness
2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both ethoxy and methyl groups on the cyclopentene ring makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
171195-56-5 |
|---|---|
Fórmula molecular |
C11H16O4 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
4,5-diethoxy-2,2-dimethylcyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C11H16O4/c1-5-14-7-8(15-6-2)10(13)11(3,4)9(7)12/h5-6H2,1-4H3 |
Clave InChI |
XAGJTGQMPFWXSS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=O)C(C1=O)(C)C)OCC |
SMILES canónico |
CCOC1=C(C(=O)C(C1=O)(C)C)OCC |
Sinónimos |
4-Cyclopentene-1,3-dione,4,5-diethoxy-2,2-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















